The Degradation of Remdesivir: A Technical Guide to the Formation of O-desphosphate Acetonide
The Degradation of Remdesivir: A Technical Guide to the Formation of O-desphosphate Acetonide
Introduction
Remdesivir (GS-5734) is a monophosphoramidate prodrug of a nucleoside analog with broad-spectrum antiviral activity.[1][] Its emergency use authorization for the treatment of COVID-19 has placed it at the forefront of antiviral research and pharmaceutical manufacturing.[3] The complex chemical structure of remdesivir, featuring multiple chiral centers and a labile phosphoramidate moiety, presents significant challenges in terms of its stability and the potential for degradation.[4] Impurity profiling is a cornerstone of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final drug product.[1] Understanding the degradation pathways of an Active Pharmaceutical Ingredient (API) like remdesivir is critical for developing robust formulations, establishing appropriate storage conditions, and creating reliable analytical methods for quality control.
This in-depth technical guide focuses on a key degradation pathway of the remdesivir API: the formation of the O-desphosphate acetonide impurity. This document will explore the chemical mechanisms driving this degradation, provide an overview of analytical methodologies for its detection, and offer insights into the broader context of remdesivir stability. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and manufacturing of remdesivir.
Chemical Structures: Remdesivir and its Degradant
A clear understanding of the molecular structures of remdesivir and its O-desphosphate acetonide impurity is fundamental to comprehending the degradation process.
Figure 1: Chemical Structure of Remdesivir (API)
A placeholder for the actual chemical structure diagram of the O-desphosphate Acetonide Impurity.
The O-desphosphate acetonide is a known synthetic intermediate in some manufacturing routes of remdesivir. [5]However, it can also arise as a degradation product under specific stress conditions, highlighting the importance of stringent process control and stability testing.
The Degradation Pathway: Acid-Catalyzed Hydrolysis
The formation of the O-desphosphate acetonide impurity from the remdesivir API is primarily driven by acid-catalyzed hydrolysis. The phosphoramidate linkage in remdesivir is susceptible to cleavage under acidic conditions, a vulnerability that has been observed during synthetic deprotection steps and in forced degradation studies. [3] Forced degradation studies, conducted according to the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradation products. [6]In the case of remdesivir, acidic hydrolysis has been shown to generate several degradation products, including the nucleoside core, GS-441524, which is the active metabolite. [6]The O-desphosphate acetonide can be considered an intermediate in the complete hydrolysis to GS-441524 if the starting material is the acetonide-protected precursor, or a related impurity if formed under conditions that also affect the ribose protecting groups.
The mechanism involves the protonation of the phosphoramidate nitrogen or oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the P-N bond, releasing the alanine-ester moiety and leaving a hydroxyl group in its place, which is then further hydrolyzed.
Below is a diagram illustrating the acid-catalyzed hydrolysis pathway leading to the formation of the core nucleoside from the phosphoramidate prodrug.
Caption: Acid-catalyzed hydrolysis of Remdesivir.
While comprehensive public data specifically detailing the kinetics of O-desphosphate acetonide formation from the final API is limited, its characterization as a known impurity and its structural relationship to the products of acid degradation strongly support this pathway. [1]
Analytical Methodologies for Impurity Detection
The detection and quantification of the O-desphosphate acetonide and other degradation products necessitate the use of stability-indicating analytical methods. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for this purpose. [4]
Summary of Analytical Techniques
The following table summarizes typical chromatographic conditions used for the analysis of remdesivir and its impurities.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., phosphate, formate, or acetate buffer, pH 3.0-5.0) |
| Mobile Phase B | Organic solvent (e.g., acetonitrile or methanol) |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis (typically around 245-248 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
The exact conditions may vary depending on the specific method and instrumentation.
Experimental Protocol: Stability-Indicating RP-HPLC Method
The following is a representative step-by-step protocol for the analysis of remdesivir and its degradation products.
-
Preparation of Solutions:
-
Diluent: Prepare a mixture of water and acetonitrile (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve a known amount of remdesivir reference standard in the diluent to obtain a final concentration of approximately 100 µg/mL.
-
Sample Solution: Dissolve the remdesivir API or formulation in the diluent to achieve a similar target concentration.
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Forced Degradation Samples: Subject the remdesivir solution to stress conditions (e.g., 0.1 N HCl at 60°C for 2 hours), then neutralize and dilute with the diluent to the target concentration.
-
-
Chromatographic Conditions:
-
Column: Use a suitable C18 column.
-
Mobile Phase: Prepare an appropriate mobile phase, for example, a gradient of phosphate buffer (pH 3.5) and acetonitrile.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Injection Volume: Inject 10-20 µL of each solution.
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Detection: Monitor the eluent at a wavelength of 247 nm.
-
Run Time: Ensure the run time is sufficient to elute all degradation products and the parent peak.
-
-
Data Analysis:
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Integrate the peaks in the chromatograms.
-
Identify the remdesivir peak based on the retention time of the standard.
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The peaks other than the main remdesivir peak are considered impurities.
-
Calculate the percentage of each impurity using the area normalization method.
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Workflow for Forced Degradation Studies
A systematic approach to forced degradation studies is crucial for a comprehensive understanding of a drug's stability profile. The following diagram illustrates a typical workflow.
Caption: Workflow for a forced degradation study.
Conclusion
The formation of the O-desphosphate acetonide impurity is a relevant degradation pathway for remdesivir, particularly under acidic conditions that promote the hydrolysis of the phosphoramidate prodrug moiety. While also a known synthetic intermediate, its potential to form as a degradant underscores the need for meticulous control over the manufacturing process, formulation pH, and storage conditions.
The implementation of validated, stability-indicating analytical methods, such as RP-HPLC, is paramount for the routine monitoring of this and other impurities. A thorough understanding of remdesivir's degradation profile, as elucidated through forced degradation studies, is not merely a regulatory requirement but a scientific necessity to ensure the delivery of a safe and effective therapeutic agent to patients. Further research into the precise kinetics and contributing factors for the formation of all degradation products will continue to be a valuable endeavor for the pharmaceutical community.
References
- Dhole, S., Mokate, P., Jain, P. P., & Ghodake, S. R. (2024).
-
BioHippo. (n.d.). Remdesivir O-desphosphate acetonide impurity. Retrieved from [Link]
-
Zhang, L., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. Organic Process Research & Development. [Link]
-
European Medicines Agency. (2020). Summary on compassionate use: Remdesivir. [Link]
-
Veeprho. (n.d.). Remdesivir Impurities and Related Compound. Retrieved from [Link]
- Siegel, D., et al. (2017). Evolution of the Synthesis of Remdesivir. ACS Omega.
-
Reddy, T. J., et al. (2021). Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry. New Journal of Chemistry. [Link]
-
Amirian, E. S. R., & Levy, J. K. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science. [Link]
-
Jorabchi, K., & Bahar, I. (2020). Structural Basis of the Potential Binding Mechanism of Remdesivir to SARS-CoV-2 RNA-Dependent RNA Polymerase. The Journal of Physical Chemistry B. [Link]
- PMDA. (2015). REMDESIVIR (GS-5734™).
- Mulligan, A. J., & Browning, M. E. (2024). HPLC purity analysis of 10 brands of unregulated GS-441524 and a...
-
Warren, T. K., et al. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega. [Link]
- Kensinger, B., et al. (2022). Are unlicensed feline coronavirus antiviral compounds GS-441524 and GC376 what they claim to be?
- MedKoo Biosciences. (n.d.).
- Wang, Y., et al. (2020). Discovery and Synthesis of Remdesivir, a COVID-19's Potential Antiviral Agent. ChemistrySelect.
-
CliniSciences. (n.d.). Remdesivir O-desphosphate acetonide impurity. Retrieved from [Link]
- Sumardi, N., et al. (2023). Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions. Archives of Razi Institute.
-
BioHippo. (n.d.). Remdesivir O-desphosphate acetonide impurity. Retrieved from [Link]
-
Zhang, L., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 3. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ema.europa.eu [ema.europa.eu]
